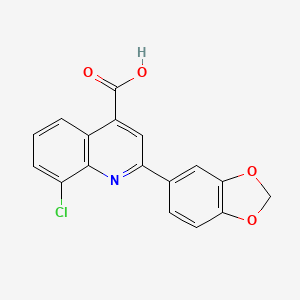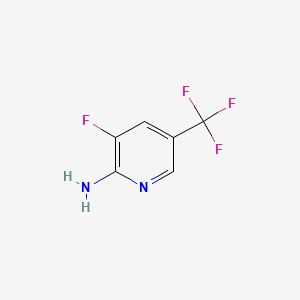
2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid is a chemical entity that appears to be a derivative of quinoline-4-carboxylic acid, which is a scaffold for various biologically active compounds. The presence of a 1,3-benzodioxol moiety suggests potential biological activity, as this feature is found in a variety of pharmacologically active molecules.
Synthesis Analysis
The synthesis of related quinoline derivatives has been reported in the literature. For instance, a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes . Although the specific synthesis of 2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The substitution patterns on the quinoline core, such as the 1,3-benzodioxol moiety and the chloro group, can significantly influence the chemical and biological properties of these molecules. The molecular structure is often confirmed using techniques such as NMR, IR, and MS spectral data .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including lactamization, as seen in the synthesis of [1,4]Diazepino[2,3-h]quinolone carboxylic acid derivatives . The reactivity of the carboxylic acid group also allows for the formation of amides and esters, which can further modify the compound's properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like the 1,3-benzodioxol group and the chloro group can affect these properties. The antimicrobial properties of some quinoline derivatives have been explored, with certain compounds showing interesting antibacterial activity mainly against Gram-positive strains . Additionally, organotin carboxylates based on related quinoline carboxylic acids have been studied for their luminescent properties and antitumor activities .
科学的研究の応用
Novel Synthesis Methods
- Facile Synthesis Techniques : Research by Gao et al. (2011) detailed the first synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives, showcasing a novel and inexpensive method that yields these compounds efficiently. The synthesis involved one-pot reactions under ultrasound irradiation conditions, indicating potential in creating structurally unique compounds for further applications (Gao, Liu, Jiang, & Li, 2011).
Biological Activities
- Antimicrobial and Antitubercular Activities : A study by Patel & Shaikh (2011) synthesized novel derivatives and evaluated their antimicrobial activities, suggesting the therapeutic potential of such compounds. Similarly, Senthilkumar et al. (2009) found that derivatives exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential in combating bacterial infections (Patel & Shaikh, 2011); (Senthilkumar, Dinakaran, Yogeeswari, Sriram, China, & Nagaraja, 2009).
Chemical Properties and Applications
- Synthetic Applications and Characterizations : Research on organotin(IV) carboxylates based on amide carboxylic acids by Xiao et al. (2013) involved synthesizing and characterizing complexes that could have implications in material science and catalysis. The study highlights the versatile coordination modes and supramolecular structures of these compounds, potentially leading to diverse applications (Xiao, Han, Mei, Zhu, Shao, Liang, Tian, & Xu, 2013).
Potential in Drug Development
- Cytotoxic Activities : Marinov et al. (2019) synthesized new 1,8-naphthalimide derivatives with non-protein amino acids and evaluated their cytotoxic activities against human tumor cell lines. The study indicated that these compounds could be promising candidates for anticancer drug development, showing how chemical modifications of the core structure may lead to enhanced biological activities (Marinov, Naydenova, Momekov, Prodanova, Markova, Voynikov, & Stoyanov, 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-12-3-1-2-10-11(17(20)21)7-13(19-16(10)12)9-4-5-14-15(6-9)23-8-22-14/h1-7H,8H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACYTQQAAZNBGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=CC=C4Cl)C(=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)

![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)
